

Spectroscopic Profile of N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: **N-methylaniline**

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-methylaniline**, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for **N-methylaniline** is C_7H_9N , with a molecular weight of 107.15 g/mol. [1] Its structure is characterized by a methyl group and a secondary amine attached to a benzene ring. This structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **N-methylaniline**, typically recorded in deuterated chloroform ($CDCl_3$), are presented below.

Table 1: 1H NMR Spectroscopic Data of **N-methylaniline**[2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---------------------------------|--------------|--------------------------|-------------|--------------------|
| 7.31 | td | 7.4, 1.8 | 2H | Aromatic-H (meta) |
| 6.84 | t | 7.3 | 1H | Aromatic-H (para) |
| 6.71 | d | 7.7 | 2H | Aromatic-H (ortho) |
| 3.57 | s | - | 1H | N-H |
| 2.91 | s | - | 3H | N-CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data of **N-methylaniline**[2]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------|
| 149.45 | C (quaternary, attached to N) |
| 129.28 | Aromatic CH (meta) |
| 117.28 | Aromatic CH (para) |
| 112.50 | Aromatic CH (ortho) |
| 30.76 | N-CH ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N-methylaniline** is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for **N-methylaniline**

| Wavenumber (cm ⁻¹) | Description |
|--------------------------------|-----------------------------------|
| 3411 | N-H Stretch[3] |
| 3050-3020 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch |
| 1605, 1508 | Aromatic C=C Bending |
| 745, 690 | C-H Bending (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **N-methylaniline** (Electron Ionization)[4]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 107 | 81.1 | [M] ⁺ (Molecular Ion) |
| 106 | 100.0 | [M-H] ⁺ |
| 77 | 33.6 | [C ₆ H ₅] ⁺ |
| 51 | 16.2 | [C ₄ H ₃] ⁺ |

Experimental Protocols

The data presented in this guide are typically acquired using standard high-resolution spectroscopic techniques. The following are generalized protocols for each method.

NMR Spectroscopy

- Sample Preparation: A solution of **N-methylaniline** is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent, commonly CDCl₃, in a standard 5 mm NMR tube.

- ¹H NMR Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer.[2][5] Key parameters include a 30-90 degree pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6] Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.[6]
- ¹³C NMR Acquisition: The spectrometer is tuned to the corresponding carbon-13 frequency (e.g., 101 MHz for a 400 MHz instrument).[2][5] A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6] A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are typically required to obtain a good signal-to-noise ratio.

IR Spectroscopy

- Sample Preparation: For a liquid sample like **N-methylaniline**, the spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates to create a thin film.[6]
- Instrumentation: An FT-IR spectrometer is used.[6]
- Data Acquisition: A background spectrum is first recorded to subtract the absorbance from atmospheric CO₂ and water vapor.[6] The sample is then placed in the infrared beam path, and the spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[6] To improve the signal-to-noise ratio, 16 or 32 scans are usually co-added.[6]

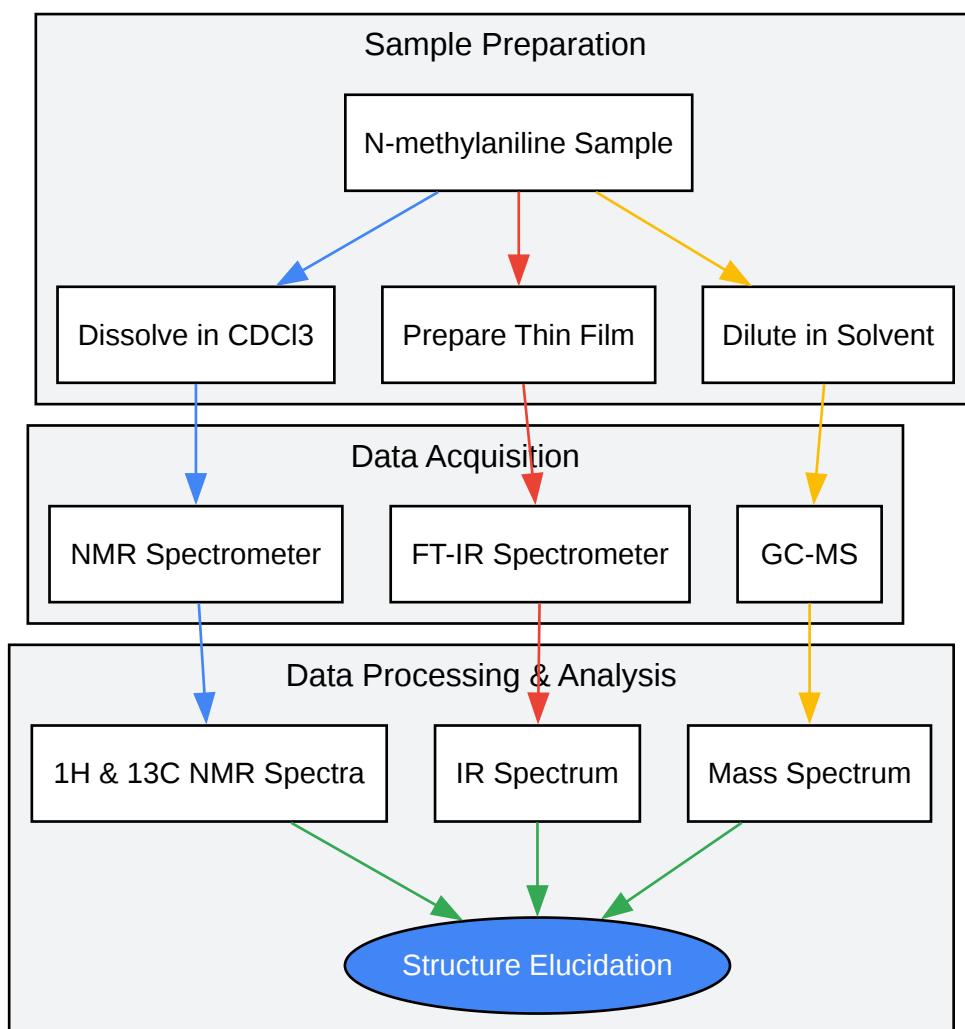
Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **N-methylaniline** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5MS).[7] The temperature program typically starts at a lower temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 300°C) to ensure the elution of the compound.[7]
- Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization.[4][7] The

mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio.

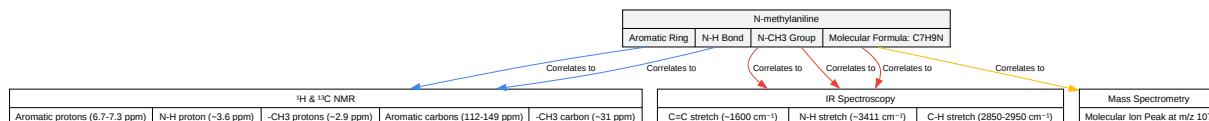
Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between molecular structure and spectroscopic output.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between molecular features and spectroscopic data.

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